N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.337. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Bomedemstat , primarily targets the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66) . LSD1 is an oxidizing enzyme that mediates the demethylation of lysine 4 of histone H3 (H3K4) mono- and di-methyl (H3K4me1 and H3K4me2), modifications known as epigenetic marks .
Mode of Action
Bomedemstat interacts with LSD1 by irreversibly inhibiting its function . LSD1 coordinates flavine adenine dinucleotide (FAD), a co-factor essential for the oxidative demethylation reaction . The first step in the catalytic reaction of LSD1 involves the abstraction of hydride from the target methyl of the H3K4 sidechain N-methyl by the oxidized state of a non-covalently bound FAD prosthetic group at the LSD1 active site to give a stabilized methylene iminium ion .
Biochemical Pathways
The inhibition of LSD1 by Bomedemstat affects the epigenetic regulation of gene expression . These modifications are generally associated with repression of DNA transcription . Therefore, the inhibition of LSD1 can lead to changes in gene expression, affecting various biochemical pathways.
Result of Action
The molecular and cellular effects of Bomedemstat’s action are primarily related to its impact on gene expression due to the inhibition of LSD1 . This can lead to changes in the cellular functions regulated by the affected genes.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-20-9-13(15(19-20)22-2)14(21)18-10-16(7-8-16)11-3-5-12(17)6-4-11/h3-6,9H,7-8,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYOHTHRHCHHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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